
CP-74725, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP74725 sodium salt: is a bio-active chemical compound with the molecular formula C12H11ClFNaO4 and a molecular weight of 296.65 g/mol . It is also known by its IUPAC name, sodium 2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate . This compound is primarily used in scientific research and is not intended for therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CP74725 sodium salt involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the chromen-4-yl core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and fluoro groups: These groups are typically introduced via halogenation reactions using reagents like chlorine and fluorine sources.
Formation of the sodium salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of CP74725 sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors to produce the core structure and intermediates.
Purification: Employing techniques like crystallization and chromatography to purify the intermediates.
Final synthesis and neutralization: Conducting the final steps under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
CP74725 sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
CP74725 sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in preclinical studies.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of CP74725 sodium salt involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
CP-690550: Another bio-active compound with similar inhibitory properties.
CP-724714: Shares structural similarities and is used in similar research applications.
Uniqueness
CP74725 sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it valuable in research settings, particularly in the study of biochemical pathways and drug development.
Propriétés
Numéro CAS |
111477-48-6 |
|---|---|
Formule moléculaire |
C12H11ClFNaO4 |
Poids moléculaire |
296.65 g/mol |
Nom IUPAC |
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate |
InChI |
InChI=1S/C12H12ClFO4.Na/c1-6-4-12(17,5-11(15)16)7-2-9(14)8(13)3-10(7)18-6;/h2-3,6,17H,4-5H2,1H3,(H,15,16);/q;+1/p-1/t6-,12-;/m1./s1 |
Clé InChI |
CAEONWBHKXBPMW-BURKRJDGSA-M |
SMILES isomérique |
C[C@@H]1C[C@](C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+] |
SMILES |
CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+] |
SMILES canonique |
CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+] |
Apparence |
Solid powder |
Autres numéros CAS |
111477-48-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CP-74725, sodium salt; UNII-0O56W95D3P; CP-74725, Na+ salt; CP-74725 salt. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




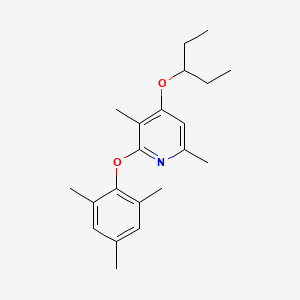
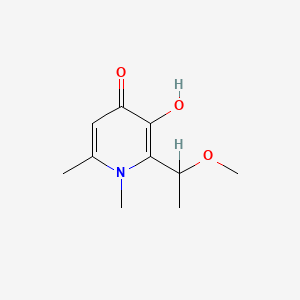
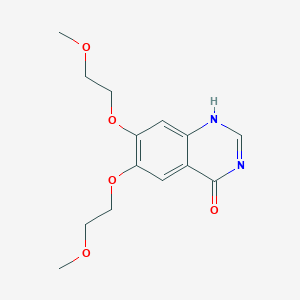
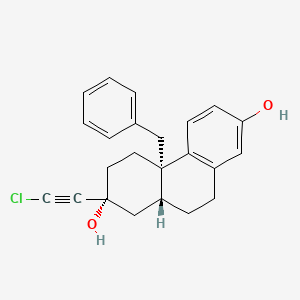

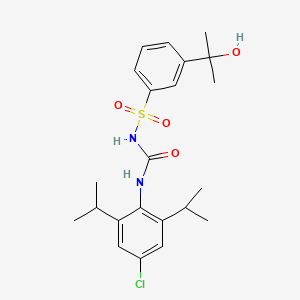

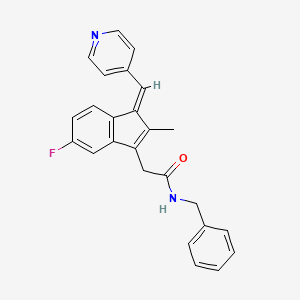
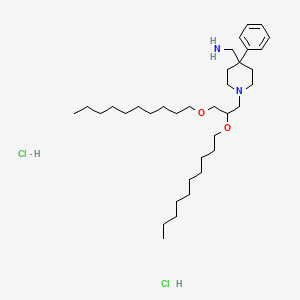
![2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide](/img/structure/B1669501.png)
![rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol](/img/structure/B1669502.png)
![N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B1669503.png)
